2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of TFA can be represented by the InChI string:InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)
. The molecular weight of TFA is 114.023 g·mol−1 . Physical and Chemical Properties Analysis
TFA is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C, a melting point of −15.4 °C, and a boiling point of 72.4 °C . It is miscible in water . The acidity (pKa) of TFA is 0.52 .Scientific Research Applications
Catalyst and Reagent in Chemical Synthesis
Trifluoroacetic Acid (TFA) has been widely utilized as a catalyst and reagent in various chemical syntheses due to its ability to donate fluorine atoms and promote reactions under mild conditions. For instance, TFA catalyzes the one-pot, four-component synthesis of substituted dihydro 2-oxypyroles and the domino reaction for the synthesis of amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines . These methods offer advantages such as short reaction times, high yields, and clean work-ups, making them valuable for constructing medicinally relevant molecules (Lashkari et al., 2018) (Bera et al., 2014).
Fluorination and Functionalization of Amines
Research has demonstrated the efficacy of using TFA for the catalyst-free trifluoroethylation of amines , introducing fluorinated groups into biologically active compounds. This approach enhances the physicochemical properties of amines, making it significant in medicinal chemistry. The process exhibits remarkable functional group tolerance and does not require rigorous exclusion of moisture or oxygen, utilizing TFA as a stable and inexpensive fluorine source (Andrews et al., 2017).
Sensor Development and Materials Science
In materials science, TFA plays a role in the development of sensors. For example, aggregation-induced emission nanofibers have been synthesized for detecting aromatic amine and acid vapors. These sensors leverage the fluorophore's low HOMO energy level and the acridine moiety as an acid-binding site, demonstrating the potential for TFA in creating sensitive and selective environmental monitors (Xue et al., 2017).
Advanced Organic Syntheses
Further, TFA has facilitated advanced organic syntheses , such as the hydration of ynamides to produce N-monosubstituted amides, showcasing its versatility and effectiveness in synthesizing complex organic structures under benign conditions. This method is particularly noteworthy for its broad substrate scope and high yields, highlighting TFA's utility in synthetic organic chemistry (Huang et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for “2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine” are not mentioned in the sources, TFA is widely used in organic chemistry for various purposes . Its unique properties and reactivity offer diverse applications in fields like pharmaceuticals, organic synthesis, and chemical analysis.
Mechanism of Action
Target of Action
Trifluoroacetic acid is known to be a strong acid due to the presence of three fluorine atoms, which gives it strong electrophilic properties .
Mode of Action
Without specific information on “2,2,2-Trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine”, it’s challenging to detail its mode of action. Trifluoroacetic acid is often used as a reagent in organic synthesis, especially in fluorine chemistry .
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;N,N,4-trimethylpent-1-yn-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.C2HF3O2/c1-6-8(7(2)3)9(4)5;3-2(4,5)1(6)7/h1,7-8H,2-5H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXSWDZCQCWUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#C)N(C)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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